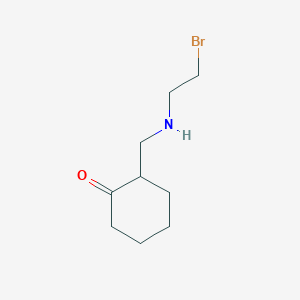
2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZERENEX ZXG000560 is a novel chemical compound with the molecular formula C9H16BrNO and a molecular weight of 234.1334 . It is part of the diverse collection of compounds developed by Zerenex Molecular Ltd, a leading research-based chemical company specializing in the design, development, and commercialization of unique molecules .
Preparation Methods
The preparation of ZERENEX ZXG000560 involves synthetic routes that include the use of heterocyclic ring compounds with one or more chemical handles . The specific reaction conditions and industrial production methods are proprietary to Zerenex Molecular Ltd and involve advanced process chemistry technologies . Custom synthesis and contract research services are available for the preparation of novel organic compounds, including ZERENEX ZXG000560 .
Chemical Reactions Analysis
ZERENEX ZXG000560 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others under controlled conditions.
Common reagents and conditions used in these reactions include catalysts and ligands that facilitate processes such as asymmetric hydrogenation, C-C and C-X cross-coupling reactions, and chiral transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ZERENEX ZXG000560 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ZERENEX ZXG000560 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity, leading to changes in biological processes . The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
ZERENEX ZXG000560 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Voriconazole: An antifungal agent that inhibits cytochrome P450 14a-demethylase.
Sirolimus: An immunosuppressant drug used in organ transplantation, binding to the mammalian target of rapamycin (mTOR).
These compounds share some similarities in their chemical properties and applications but differ in their specific mechanisms of action and therapeutic uses.
Properties
Molecular Formula |
C9H16BrNO |
|---|---|
Molecular Weight |
234.13 g/mol |
IUPAC Name |
2-[(2-bromoethylamino)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C9H16BrNO/c10-5-6-11-7-8-3-1-2-4-9(8)12/h8,11H,1-7H2 |
InChI Key |
VGZLPEOTUFDULI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CNCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


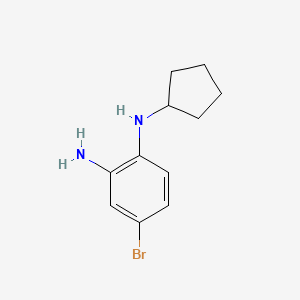
![4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12118004.png)
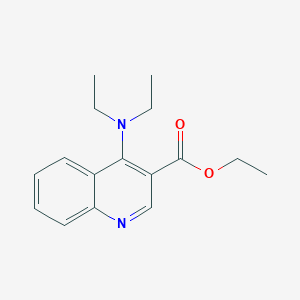
![5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B12118015.png)
![Cyclohexyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12118023.png)



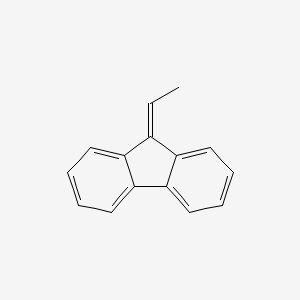
![1-(3,4-dichloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118084.png)
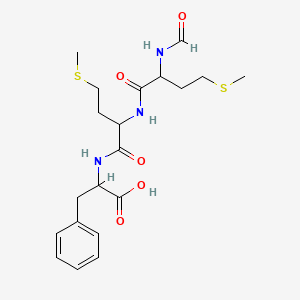
![N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118094.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-bromo-, methyl ester](/img/structure/B12118102.png)
![1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118109.png)
